molecular formula C8H11N3 B8669039 1-(5-methylpyrazin-2-yl)cyclopropan-1-amine

1-(5-methylpyrazin-2-yl)cyclopropan-1-amine

Cat. No.: B8669039
M. Wt: 149.19 g/mol
InChI Key: NIIPBIMYDDWMDQ-UHFFFAOYSA-N
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Description

1-(5-methylpyrazin-2-yl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring attached to a pyrazine ring with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylpyrazin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyrazine derivative. One common method is the reaction of 5-methylpyrazine-2-carbaldehyde with cyclopropylamine under reductive amination conditions. This reaction can be catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylpyrazin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

1-(5-methylpyrazin-2-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-methylpyrazin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylpyrimidin-2-yl)cyclopropanamine
  • Indolin-5-yl-cyclopropanamine derivatives

Uniqueness

1-(5-methylpyrazin-2-yl)cyclopropan-1-amine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a methyl-substituted pyrazine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the methyl group at the 5-position of the pyrazine ring can influence the compound’s electronic properties and its interactions with biological targets .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5-methylpyrazin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H11N3/c1-6-4-11-7(5-10-6)8(9)2-3-8/h4-5H,2-3,9H2,1H3

InChI Key

NIIPBIMYDDWMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2(CC2)N

Origin of Product

United States

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